Annonin

Description

Properties

CAS No. |

102713-74-6 |

|---|---|

Molecular Formula |

C37H66O7 |

Molecular Weight |

622.9 g/mol |

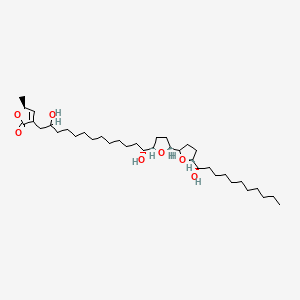

IUPAC Name |

(2S)-4-[(13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30?,31-,32+,33+,34+,35?,36+/m0/s1 |

InChI Key |

MBABCNBNDNGODA-FIYOHJTNSA-N |

Isomeric SMILES |

CCCCCCCCCC[C@@H]([C@H]1CCC(O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCC(CC3=C[C@@H](OC3=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Annonacin's Mechanism of Action in Dopaminergic Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annonacin (B1665508), a potent acetogenin (B2873293) found in plants of the Annonaceae family, has been identified as a neurotoxin with a significant impact on dopaminergic neurons. Its consumption has been linked to atypical parkinsonism, particularly in regions where fruits from these plants are a dietary staple. This technical guide provides an in-depth analysis of the molecular mechanisms underlying annonacin-induced neurotoxicity, with a focus on its effects on mitochondrial function, cellular energy metabolism, and the induction of apoptotic pathways in dopaminergic neurons. The information presented herein is intended to support further research and the development of potential therapeutic interventions.

Core Mechanism of Action: Mitochondrial Complex I Inhibition

The primary mechanism of annonacin's neurotoxicity is its potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts the oxidative phosphorylation process, leading to a cascade of detrimental cellular events. Annonacin's lipophilic nature allows it to readily cross cellular and mitochondrial membranes to exert its inhibitory effect.

Quantitative Data on Annonacin's Neurotoxicity

The following tables summarize key quantitative data from various studies, illustrating the potent neurotoxic effects of annonacin.

| Parameter | Cell Type | Value | Reference |

| EC50 (Neuronal Death) | Mesencephalic Dopaminergic Neurons | 0.018 µM | [2] |

| LC50 (Neuronal Viability) | Dopaminergic Neurons | 0.018 µM | [3] |

| EC50 (Rotenone) | Mesencephalic Dopaminergic Neurons | 0.034 µM | [2] |

| EC50 (MPP+) | Mesencephalic Dopaminergic Neurons | 1.9 µM | [2] |

| Brain ATP Level Reduction (in vivo, rats) | - | 44% | [4] |

| Dopaminergic Neuron Loss (in vivo, rats) | Substantia Nigra | 31.7% | [4] |

EC50: Half-maximal effective concentration; LC50: Half-maximal lethal concentration.

Downstream Effects of Complex I Inhibition

The inhibition of mitochondrial complex I by annonacin triggers a series of downstream events that collectively contribute to the demise of dopaminergic neurons.

ATP Depletion

The most immediate and critical consequence of Complex I inhibition is a severe depletion of cellular ATP.[5][6] This energy crisis is considered the primary driver of annonacin-induced neurotoxicity.[2] Studies have shown that providing an alternative energy source, such as glucose or mannose to stimulate glycolysis, can restore intracellular ATP levels and prevent neuronal death, underscoring the central role of energy failure.[2]

Oxidative Stress

While mitochondrial dysfunction is often associated with increased production of reactive oxygen species (ROS), studies on annonacin's effects have yielded nuanced results. Some research indicates an increase in ROS production following annonacin exposure.[5] However, a crucial finding is that the use of antioxidants to scavenge these ROS does not prevent annonacin-induced cell death.[5][6] This suggests that while oxidative stress may occur, it is not the primary cause of neuronal demise, which is more directly linked to ATP depletion.

Apoptosis Induction

The profound energy deficit caused by annonacin ultimately leads to the activation of the apoptotic cascade, a programmed cell death pathway. Evidence for apoptosis includes the activation of caspases, which are key executioner enzymes in this process.

Tau Pathology

Annonacin has been shown to induce pathological changes in the microtubule-associated protein tau.[5][6] This includes the redistribution of tau from the axons to the cell body and an increase in its phosphorylation.[5] These alterations are hallmarks of several neurodegenerative diseases, known as tauopathies. The annonacin-induced ATP depletion is believed to cause the retrograde transport of mitochondria to the cell soma, which in turn leads to changes in the intracellular distribution of tau.[6]

Signaling Pathways

PI3K/Akt and ERK Signaling

The roles of the PI3K/Akt and ERK signaling pathways, which are critical for neuronal survival and apoptosis, have been investigated in the context of various neurotoxins. However, direct evidence linking annonacin to the modulation of the PI3K/Akt or ERK pathways in dopaminergic neurons is currently lacking in the scientific literature. While some studies have explored neuroprotective pathways against annonacin toxicity, such as the Nrf2 pathway, the involvement of PI3K/Akt and ERK remains an area for future investigation.[1][3][7]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of annonacin.

Measurement of Mitochondrial Complex I Activity

-

Method: Spectrophotometric measurement of the decrease in NADH absorbance at 340 nm.

-

Procedure:

-

Isolate mitochondria from neuronal tissue or cultured cells.

-

Incubate the mitochondrial preparation with NADH as a substrate.

-

Add annonacin at various concentrations.

-

Monitor the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm over time.

-

The activity of Complex I is proportional to the rate of NADH oxidation.

-

Assessment of Cellular ATP Levels

-

Method: Luciferin (B1168401)/luciferase-based bioluminescence assay.

-

Procedure:

-

Culture dopaminergic neurons and treat with varying concentrations of annonacin for a specified duration.

-

Lyse the cells to release intracellular ATP.

-

Add a reagent containing luciferin and luciferase to the cell lysate.

-

Measure the resulting bioluminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Detection of Apoptosis by Flow Cytometry

-

Method: Annexin V and Propidium Iodide (PI) staining.

-

Procedure:

-

Treat cultured dopaminergic neurons with annonacin.

-

Harvest the cells and wash with a binding buffer.

-

Incubate the cells with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Immunocytochemistry for Tau Protein

-

Method: Fluorescence microscopy to visualize the subcellular localization of tau.

-

Procedure:

-

Grow neurons on coverslips and treat with annonacin.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent.

-

Block non-specific binding sites with a blocking solution.

-

Incubate with a primary antibody specific for tau protein (e.g., total tau or phospho-tau).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Western Blot Analysis of Tau Phosphorylation

-

Method: SDS-PAGE and immunoblotting to detect changes in tau phosphorylation.

-

Procedure:

-

Lyse annonacin-treated neurons and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies specific for phosphorylated tau epitopes (e.g., AT8, PHF-1) and total tau.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Visualizations

Signaling Pathway of Annonacin-Induced Neurotoxicity

Caption: Annonacin's primary mechanism of action leading to dopaminergic neuron death.

Experimental Workflow for Assessing Annonacin's Neurotoxicity

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. The mitochondrial complex I inhibitor annonacin is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity. - DZNEPUB [pub.dzne.de]

- 4. Annonacin, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Annonacin, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annonacin, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Annonacin sources in Annonaceae family plants

An In-depth Technical Guide to Annonacin (B1665508) Sources within the Annonaceae Family

Introduction

Annonacin is a potent neurotoxic acetogenin (B2873293) found within various species of the Annonaceae family of plants.[1][2] As a powerful inhibitor of mitochondrial complex I (NADH: ubiquinone oxidoreductase), it disrupts cellular energy production, leading to ATP depletion and, ultimately, cell death.[3][4] This activity has made annonacin a subject of significant interest in neurodegenerative disease research, particularly in relation to atypical Parkinsonism observed in regions with high consumption of certain Annonaceae fruits.[1][3] Conversely, its cytotoxic properties have also led to investigations into its potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[5][6][7]

This technical guide provides a comprehensive overview of annonacin sources within the Annonaceae family, presenting quantitative data on its concentration in various plant species and tissues. It further details the experimental protocols for the extraction, isolation, and quantification of annonacin, and visualizes key biological pathways and experimental workflows for researchers, scientists, and drug development professionals.

Quantitative Analysis of Annonacin in Annonaceae Species

Annonacin concentration varies significantly between species and even between different parts of the same plant. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Annonacin Content in Various Annona Species

| Species | Plant Part | Annonacin Concentration (mg/g) | Comments | Reference |

| Annona muricata (Soursop) | Seeds | 1.67 - 2.29 | Dry Weight | [8] |

| Leaves | 0.3 - 3.1 | Dry Weight | [8] | |

| Leaves | 1.05 - 3.09 | [9] | ||

| Fruit Pulp | ~0.77 | Dry Weight | [8] | |

| Fruit Pulp | 0.768 | Lyophilized (Dry Weight) | [3] | |

| Annona squamosa (Sugar Apple) | Fruit Pulp | 0.0022 | Lyophilized (Dry Weight) | [3] |

| Annona reticulata (Custard Apple) | Seeds | Not specified, but present | [6][8] | |

| Annona cherimola (Cherimoya) | Fruit | Present | [8] | |

| Annona crassiflora (Marolo) | Fruit Pulp | Not specified | [10] | |

| Annona squamosa × A. cherimola (Atemoya) | Seeds | 0.454 | Lyophilized (Dry Weight) | [3] |

| Fruit Pulp | 0.0038 | Lyophilized (Dry Weight) | [3] |

Table 2: Annonacin Content in Other Annonaceae Genera

| Species | Plant Part | Annonacin Concentration (mg/g) | Comments | Reference |

| Asimina triloba (Pawpaw) | Fruit Pulp | 0.07 ± 0.03 | [11][12][13] | |

| Fruit Pulp | 7.72 | Lyophilized (Dry Weight) | [14][15] | |

| Rollinia mucosa (Biriba) | Fruit Pulp | 0.0018 | Lyophilized (Dry Weight) | [3] |

| Xylopia aromatica | Bark | Present | [16] | |

| Uvaria grandiflora | Roots | Not specified, but cytotoxic acetogenins (B1209576) present | [17] |

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and quantification of annonacin from plant materials, synthesized from various cited studies.

Extraction of Annonacin

Objective: To extract crude acetogenins, including annonacin, from plant material.

Method 1: Solvent Extraction (Methanol and Ethyl Acetate (B1210297) Partitioning) [12][13]

-

Sample Preparation: Plant material (e.g., fruit pulp, seeds, leaves) is dried (e.g., lyophilized or oven-dried at 40°C) and ground into a fine powder.[18]

-

Extraction: The powdered material is extracted with methanol (B129727) (MeOH). This can be done through maceration, percolation, or using an accelerated solvent extractor.

-

Liquid-Liquid Partitioning:

-

The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.

-

The residue is then suspended in water and partitioned with ethyl acetate (EtOAc).

-

The ethyl acetate fraction, containing the lipophilic acetogenins, is collected.

-

The process is repeated multiple times to ensure complete extraction.

-

The combined ethyl acetate fractions are dried (e.g., over anhydrous sodium sulfate) and evaporated to dryness to yield the crude EtOAc extract.

-

Method 2: Soxhlet Extraction [18][19]

-

Sample Preparation: Ten-gram portions of dried and powdered plant material are placed in a Soxhlet extraction thimble.

-

Extraction: The sample undergoes a 72-hour Soxhlet extraction using ethanol (B145695) as the solvent.

-

Concentration: The resulting ethanolic extract is then concentrated under vacuum to yield the crude extract.

Isolation and Purification of Annonacin

Objective: To isolate pure annonacin from the crude extract.

Method: Column Chromatography [12][13]

-

Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase.

-

Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude EtOAc extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient solvent system of increasing polarity. A typical gradient starts with hexane (B92381) and gradually increases the proportion of a more polar solvent like ethyl acetate, followed by methanol.

-

Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TTC) to identify those containing annonacin.

-

Final Purification: Fractions rich in annonacin are combined, concentrated, and may be subjected to further chromatographic steps, such as High-Performance Liquid Chromatography (HPLC), for final purification.[8]

Quantification of Annonacin

Objective: To determine the precise concentration of annonacin in an extract or purified sample.

Method 1: High-Performance Liquid Chromatography (HPLC) [20][21][22]

-

System: An HPLC system equipped with a Diode-Array Detector (DAD) or an Ultraviolet (UV) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is typically used.[21]

-

Mobile Phase: A gradient or isocratic elution using a mixture of methanol or acetonitrile (B52724) and water. A common mobile phase is a gradient of methanol and water.[21]

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[21]

-

Detection: The detection wavelength is set at 210-220 nm, where acetogenins exhibit UV absorbance.[21][22]

-

Quantification: A calibration curve is generated using a pure annonacin standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [23][24]

-

System: A UPLC system coupled to a tandem mass spectrometer. This method offers higher sensitivity and specificity.

-

Sample Preparation: Plasma or extract samples are typically subjected to a liquid-liquid extraction with ethyl acetate.[23][24]

-

Internal Standard: An analogue, such as annonacinone, is often used as an internal standard for accurate quantification.[23][24]

-

Chromatography: Separation is achieved on a UPLC column with a suitable mobile phase gradient.

-

Mass Spectrometry: Quantification is performed in Selected Reaction Monitoring (SRM) mode. This involves monitoring a specific precursor-to-product ion transition for both annonacin and the internal standard. For annonacin, this is often based on the loss of the γ-methyl-γ-lactone group (-112 amu) from the sodium-cationized molecule [M+Na]+.[23][24]

-

Limit of Quantification (LOQ): This highly sensitive method can achieve LOQs in the sub-ng/mL range (e.g., 0.25 ng/mL in rat plasma).[23][24]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: Workflow for Annonacin Extraction, Purification, and Quantification.

Signaling Pathways

Annonacin-Induced Neurotoxicity

Annonacin's primary neurotoxic effect stems from its inhibition of Complex I in the mitochondrial electron transport chain. This leads to a cascade of events culminating in neuronal cell death and the accumulation of tau protein, a hallmark of several neurodegenerative diseases.[1][3][25]

Caption: Annonacin-Induced Neurotoxicity Pathway via Mitochondrial Dysfunction.

Annonacin's Cytotoxic Effects on Cancer Cells

In cancer cells, annonacin has been shown to induce cell cycle arrest and apoptosis through multiple pathways. It can activate p21 in a p53-independent manner, leading to G1 phase arrest.[6] It also promotes apoptosis by inducing the expression of the pro-apoptotic protein Bax and activating caspase-3.[6] Furthermore, it can inhibit the pro-survival ERK signaling pathway.[7]

Caption: Annonacin's Anti-Cancer Signaling Pathways.

References

- 1. Annonacin - Wikipedia [en.wikipedia.org]

- 2. Soursop - Wikipedia [en.wikipedia.org]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Annona muricata and Its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annonacin, a mono-tetrahydrofuran acetogenin, arrests cancer cells at the G1 phase and causes cytotoxicity in a Bax- and caspase-3-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Annonacin Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. ir.library.louisville.edu [ir.library.louisville.edu]

- 12. "Annonacin in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]

- 13. Annonacin in Asimina triloba fruit: implication for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Determination of Neurotoxic Acetogenins in Pawpaw (Asimina triloba) Fruit by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioactive annonaceous acetogenins from the bark of Xylopia aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Studies on new cytotoxic annonaceous acetogenins from Uvaria grandiflora and absolute configurations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. westmont.edu [westmont.edu]

- 19. SciMeetings [scimeetings.acs.org]

- 20. cn.aminer.org [cn.aminer.org]

- 21. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Method development for quantification of the environmental neurotoxin annonacin in Rat plasma by UPLC-MS/MS and application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]

- 24. Method development for quantification of the environmental neurotoxin annonacin in Rat plasma by UPLC-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Annonacin, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of Annonaceous Acetogenins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annonaceous acetogenins (B1209576) (ACGs) represent a vast family of more than 500 natural products isolated almost exclusively from plants of the Annonaceae family.[1][2] These long-chain fatty acid derivatives are characterized by a C35/C37 carbon skeleton, a terminal γ-lactone ring, and a central core of one to three tetrahydrofuran (B95107) (THF) and/or tetrahydropyran (B127337) (THP) rings.[2][3] The potent and diverse biological activities of ACGs, particularly their cytotoxicity against cancerous cells, have positioned them as promising candidates for novel therapeutic agents.[4] Their primary mode of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, a mechanism that preferentially targets the high energy demands of tumor cells.[4] Despite decades of research into their isolation, characterization, and total synthesis, the precise biosynthetic pathway of these complex molecules remains largely hypothetical. This guide provides an in-depth technical overview of the currently accepted, though not fully experimentally verified, biosynthetic pathway of Annonaceous acetogenins, intended for professionals in the fields of natural product chemistry, biochemistry, and drug development.

The Proposed Biosynthetic Pathway: A Multi-Step Enzymatic Cascade

The biosynthesis of Annonaceous acetogenins is believed to be a multi-step enzymatic process that begins with the foundational machinery of polyketide synthesis and proceeds through a series of oxidative transformations. The pathway can be conceptually divided into four major stages:

-

Chain Initiation and Elongation: Construction of the long-chain polyketide backbone.

-

Desaturation: Introduction of double bonds into the fatty acid chain.

-

Epoxidation: Formation of epoxide rings at the sites of unsaturation.

-

Cyclization: Cascade of epoxide ring-opening and closing to form the characteristic THF/THP core.

-

Lactonization: Formation of the terminal γ-lactone ring.

The following sections will delve into the mechanistic details of each proposed stage, drawing parallels with well-characterized enzymatic reactions from other areas of natural product biosynthesis.

Stage 1: Polyketide Backbone Formation

The carbon skeleton of Annonaceous acetogenins is derived from the polyketide pathway, a process with striking similarities to fatty acid biosynthesis.[2] This stage is catalyzed by a Type I Polyketide Synthase (PKS), a large, multi-domain enzyme that functions as a molecular assembly line.[5][6]

The process begins with a starter unit, typically acetyl-CoA, which is loaded onto the PKS. Chain elongation then proceeds through the sequential addition of extender units, most commonly malonyl-CoA or methylmalonyl-CoA, in a series of decarboxylative Claisen condensations.[5][6] Each cycle of elongation is catalyzed by a dedicated module within the PKS, which contains a set of domains responsible for chain extension and optional reductive modifications.[7] For the biosynthesis of the highly saturated fatty acid backbone of ACGs, it is hypothesized that each module contains a full complement of reductive domains: a ketoreductase (KR), a dehydratase (DH), and an enoyl reductase (ER), which act sequentially to reduce the β-keto group formed after each condensation.[6]

Stage 2: Desaturation of the Fatty Acid Chain

To form the epoxide precursors of the THF/THP rings, specific double bonds must be introduced into the saturated fatty acid chain. This is accomplished by fatty acid desaturases, a class of enzymes that catalyze the dehydrogenation of alkanes.[8][9] These enzymes are typically membrane-bound and utilize a non-heme di-iron center to activate molecular oxygen.[10] The proposed mechanism involves the abstraction of a hydrogen atom from the fatty acid chain, followed by the removal of a second hydrogen to form the double bond, with the concomitant reduction of O₂ to two molecules of H₂O.[1][3] The regio- and stereoselectivity of this reaction are crucial for determining the eventual placement and stereochemistry of the THF/THP rings.

Stage 3: Epoxidation of the Polyene Chain

The double bonds introduced in the previous stage are the sites for epoxidation, a key transformation leading to the cyclization precursors. This reaction is hypothesized to be catalyzed by cytochrome P450 monooxygenases (CYP450s).[11][12] CYP450s are heme-containing enzymes that are well-known for their ability to catalyze the oxidation of a wide variety of substrates.[12] In the context of ACG biosynthesis, a CYP450 epoxidase would activate molecular oxygen to form a highly reactive iron-oxo species, which then transfers an oxygen atom to the double bond of the polyene chain to form an epoxide.[13][14] The formation of multiple epoxide rings would result in a polyepoxide intermediate.

Stage 4: Epoxide-Opening Cascade and Cyclization

The formation of the THF and/or THP rings is arguably the most fascinating and defining step in the biosynthesis of Annonaceous acetogenins. The currently accepted hypothesis, supported by biomimetic chemical syntheses, is that the polyepoxide intermediate undergoes a cascade of ring-opening and ring-closing reactions.[15][16] This cascade is thought to be initiated by the nucleophilic attack of a hydroxyl group (either from water or a hydroxyl group on the fatty acid chain itself) on one of the terminal epoxide rings. The resulting ring opening generates a new hydroxyl group, which in turn acts as a nucleophile to attack the adjacent epoxide ring.[15] This process continues in a "zipper-like" fashion until all the epoxide rings have been converted into THF or THP rings.[17] The stereochemistry of the final polyether core is determined by the stereochemistry of the epoxide precursors and the regioselectivity of the ring-opening reactions (i.e., whether the attack occurs at the more or less substituted carbon of the epoxide). While the involvement of a specific cyclase or epoxide hydrolase enzyme is plausible to control the stereochemical outcome, it is also possible that the cascade proceeds non-enzymatically once the polyepoxide is formed.[18][19]

Stage 5: Lactonization

The final step in the biosynthesis of most Annonaceous acetogenins is the formation of the α,β-unsaturated γ-lactone ring at one end of the fatty acid chain.[3] This is believed to occur through the reaction of the terminal carboxylic acid with a 2-propanol unit, which is likely derived from the amino acid valine. The precise enzymatic machinery responsible for this lactonization in Annonaceae has not been identified.

Data Presentation

Due to the hypothetical nature of the biosynthetic pathway, quantitative data such as enzyme kinetics are not available. However, the structural diversity of the resulting acetogenins can be summarized.

| Table 1: Classification of Annonaceous Acetogenins Based on Core Structure | |

| Class | Structural Features |

| Linear Acetogenins | No THF/THP rings; may contain hydroxyl, keto, or epoxy groups. |

| Mono-THF Acetogenins | A single tetrahydrofuran ring. |

| Adjacent Bis-THF Acetogenins | Two tetrahydrofuran rings adjacent to each other. |

| Non-adjacent Bis-THF Acetogenins | Two tetrahydrofuran rings separated by a hydrocarbon chain. |

| Tri-THF Acetogenins | Three tetrahydrofuran rings. |

| Mono-THP Acetogenins | A single tetrahydropyran ring. |

| THF-THP Acetogenins | Both tetrahydrofuran and tetrahydropyran rings. |

| Table 2: Proposed Enzymatic Steps and Rationale | |

| Step | Proposed Enzyme Class and Rationale |

| 1. Backbone Synthesis | Type I Polyketide Synthase (PKS): The long-chain, repeating carbon unit structure is characteristic of polyketides. |

| 2. Desaturation | Fatty Acid Desaturase: Required for the introduction of double bonds necessary for subsequent epoxidation. |

| 3. Epoxidation | Cytochrome P450 Monooxygenase: A common class of enzymes responsible for epoxidation in natural product biosynthesis. |

| 4. Cyclization | Epoxide Hydrolase/Cyclase (Hypothetical): An enzyme may be involved to control the stereochemistry of the cascade, though spontaneous cyclization is also possible. |

| 5. Lactonization | Unknown Lactone Synthase/Transferase: An enzyme is required to catalyze the formation of the terminal γ-lactone. |

Experimental Protocols: The Path Forward

The elucidation of the complete biosynthetic pathway of Annonaceous acetogenins will require a combination of modern biochemical and molecular biology techniques. Detailed experimental protocols are not available for this specific pathway, but a general workflow for its investigation would include the following key experiments:

-

Identification of PKS Genes:

-

Methodology: Degenerate PCR using primers designed from conserved PKS domains to amplify PKS gene fragments from the genomic DNA or cDNA of an Annonaceae species. This would be followed by genome walking or RACE (Rapid Amplification of cDNA Ends) to obtain the full-length gene sequences. Transcriptome analysis of developing seeds, where acetogenins are abundant, could also identify candidate PKS genes.

-

-

Tracer Studies:

-

Methodology: Feeding experiments using ¹³C- or ¹⁴C-labeled precursors (e.g., acetate, propionate, specific fatty acids) to cell cultures or tissues of Annonaceae plants. The incorporation of the label into the final acetogenin products would be tracked by mass spectrometry and NMR spectroscopy to confirm the polyketide origin and identify the starter and extender units.

-

-

Heterologous Expression and Enzyme Characterization:

-

Methodology: Cloning of candidate PKS, desaturase, and CYP450 genes into a suitable expression host (e.g., E. coli, Saccharomyces cerevisiae, or a model plant system). The recombinant enzymes would then be purified and their activity assayed in vitro using synthetic substrates to confirm their proposed function in the biosynthetic pathway.

-

-

In Vitro Reconstitution of the Pathway:

-

Methodology: A combination of the purified recombinant enzymes would be used to attempt the stepwise in vitro synthesis of an acetogenin or a key intermediate from basic precursors. This would provide definitive proof of the function of each enzyme in the pathway.

-

References

- 1. gsartor.org [gsartor.org]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of fatty acid desaturation: a bioorganic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 6. The type I fatty acid and polyketide synthases: a tale of two megasynthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Mechanisms of Assembly-Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane fatty acid desaturase: biosynthesis, mechanism, and architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. pnas.org [pnas.org]

- 12. Epoxygenase - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure of cytochrome P450 PimD suggests epoxidation of the polyene macrolide pimaricin occurs via a hydroperoxoferric intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Epoxide-Opening Cascades Promoted by Water - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Epoxide hydrolase - Wikipedia [en.wikipedia.org]

Annonacin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Annonacin is a naturally occurring polyketide and a member of the acetogenin (B2873293) class of compounds.[1] Found predominantly in plants of the Annonaceae family, such as Annona muricata (soursop), it is a potent neurotoxin that has garnered significant interest from the scientific community.[1][2] This technical guide provides an in-depth analysis of Annonacin's chemical structure, stereochemistry, and the experimental methodologies used for its characterization.

Core Chemical and Physical Properties

Annonacin is a complex lipophilic molecule characterized by a long hydrocarbon chain, multiple stereocenters, and several oxygen-containing functional groups.[2][3] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (5S)-5-Methyl-3-[(2R,8R,13R)-2,8,13-trihydroxy-13-{(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl}tridecyl]furan-2(5H)-one | [1][4] |

| Molecular Formula | C₃₅H₆₄O₇ | [3][4] |

| Molar Mass | 596.890 g·mol⁻¹ | [1] |

| CAS Number | 111035-65-5 | [1][4][5] |

| Appearance | White, powdery solid | [6] |

| Melting Point | 69-71 °C | [5] |

| Boiling Point (Predicted) | 756.2 ± 55.0 °C | [5] |

| Density (Predicted) | 1.050 ± 0.06 g/cm³ | [5] |

Detailed Chemical Structure

Annonacin's structure is defined by three key regions: a terminal α,β-unsaturated γ-lactone ring, a central mono-tetrahydrofuran (THF) ring, and a long aliphatic hydrocarbon chain.[2][6]

-

α,β-Unsaturated γ-Lactone: This five-membered ring is located at one terminus of the molecule and is crucial for its biological activity.[2]

-

Aliphatic Chain: A C32/34 fatty acid-derived chain forms the backbone of the molecule, imparting significant lipophilicity.[7]

-

Tetrahydrofuran (THF) Ring: A single, central THF ring is a hallmark of mono-THF acetogenins (B1209576) like Annonacin.[2]

-

Hydroxyl Groups: The molecule is decorated with several hydroxyl (-OH) groups, typically found flanking the THF ring and along the aliphatic chain, which contribute to its specific stereochemical configuration and biological interactions.[2][7]

The logical arrangement of these structural components is visualized in the diagram below.

Stereochemistry and Absolute Configuration

The biological activity of Annonacin is intrinsically linked to its complex stereochemistry. The molecule possesses multiple chiral centers, and their precise spatial arrangement is critical. The absolute configuration of Annonacin has been established through total synthesis and extensive spectroscopic analysis.[8][9]

The preferred IUPAC name, (5S)-5-Methyl-3-[(2R,8R,13R)-2,8,13-trihydroxy-13-{(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl}tridecyl]furan-2(5H)-one, defines the specific stereochemistry at each chiral center.[1][4] A key stereochemical feature is the relative configuration of the substituents around the central THF ring, which is described as having a threo/trans/threo arrangement.[2] The determination of the absolute configuration of acetogenins is a complex process often involving derivatization, such as the formation of Mosher esters, followed by detailed NMR analysis.[10][11]

Spectroscopic Data

Structural elucidation of Annonacin relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following table summarizes key reported ¹H and ¹³C NMR chemical shifts for the characteristic α,β-unsaturated γ-lactone moiety.

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C-1 | - | 174.33 |

| C-2 | - | 131.12 |

| C-3 | 2.50 (m, H-3a), 2.40 (m, H-3b) | 33.2 |

| C-35 | 7.18 (d, J = 1.6 Hz) | 151.77 |

| C-36 | 5.06 (dq) | 77.96 |

| C-37 | 1.44 (d, J = 6.7 Hz) | 19.05 |

| Data sourced from a study on acetogenins from Annona atemoya and may show slight variations based on solvent and instrumentation.[12] |

Experimental Protocols

Bio-guided Isolation of Annonacin

The isolation of Annonacin from plant material is a multi-step process guided by bioassays to track the active compound through fractionation. The following is a generalized protocol based on methods described in the literature.[13]

-

Extraction: Dried and ground plant material (e.g., seeds, fruit pulp, or leaves of Annona muricata) is subjected to extraction with a solvent such as methanol (B129727) or dichloromethane (B109758) for several days.[13][14]

-

Solvent Partitioning: The resulting crude extract is concentrated under vacuum. It is then subjected to liquid-liquid partitioning, typically with ethyl acetate (B1210297) (EtOAc), to separate compounds based on polarity.[13]

-

Chromatographic Separation: The active fraction (e.g., the EtOAc extract) is further purified using column chromatography. A silica (B1680970) gel stationary phase is commonly used with a gradient solvent system of increasing polarity (e.g., starting with petroleum ether and gradually increasing the proportion of ethyl acetate) to separate the constituent compounds.[13][14]

-

Final Purification: Fractions containing Annonacin, identified by techniques like Thin-Layer Chromatography (TLC), are pooled and may be subjected to further purification steps, such as High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

The workflow for this process is illustrated below.

References

- 1. Annonacin - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. caymanchem.com [caymanchem.com]

- 4. (+)-Annonacin | C35H64O7 | CID 354398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Recent progress on the total synthesis of acetogenins from Annonaceae [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [Annonacins and Annonastatin from Annona squamosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Annonaceous Acetogenins and Alkaloids from the Leaves, Pulp, and Seeds of Annona atemoya - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Annonacin in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]

- 14. researchgate.net [researchgate.net]

The Lipophilicity and Bioavailability of Annonacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annonacin (B1665508), a prominent member of the acetogenin (B2873293) class of polyketides, has garnered significant scientific interest due to its potent biological activities, including neurotoxic and purported anticancer properties.[1][2] Found in various species of the Annonaceae family, such as Annona muricata (soursop), Annonacin's therapeutic potential is intrinsically linked to its physicochemical properties, particularly its high lipophilicity, which dictates its solubility, permeability, and overall bioavailability.[3][4] This technical guide provides an in-depth analysis of the lipophilicity and bioavailability of Annonacin, presenting key quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways.

Quantitative Data on the Physicochemical and Pharmacokinetic Properties of Annonacin

The following tables summarize the key quantitative parameters that define the lipophilicity and bioavailability of Annonacin.

Table 1: Physicochemical Properties of Annonacin

| Parameter | Value | Reference |

| Computed logP | 8.4 | [5] |

| Aqueous Solubility | Insoluble or <0.5 mg/mL | [5] |

| Solubility in Organic Solvents | ||

| Ethanol | ~1 mg/mL | [5][6] |

| DMSO | ~20 mg/mL | [5][6] |

| Dimethylformamide | ~10 mg/mL | [6] |

| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [6] |

Table 2: Oral Bioavailability and Pharmacokinetic Parameters of Annonacin in Rats

| Parameter | Value | Reference |

| Oral Bioavailability (F) | 3.2 ± 0.3% | [3][7][8] |

| Dose (Oral) | 10 mg/kg | [7][8] |

| Cmax (Oral) | 7.9 ± 1.5 ng/mL | [7][8] |

| Tmax (Oral) | 0.25 h | [7][8] |

| T1/2 (Oral) | 4.8 ± 0.7 h | [7][8] |

| Apparent Distribution Volume (Vd/F) (Oral) | 387.9 ± 64.6 L | [7][8] |

| Clearance (Cl/F) (Oral) | 55 ± 9 L/h | [9] |

| AUC0-∞ (Oral) | 55 ± 8 h·ng/mL | [9] |

Table 3: Intravenous Pharmacokinetic Parameters of Annonacin in Rats

| Parameter | Value | Reference |

| Dose (IV) | 0.5 mg/kg | [9] |

| Cmax (IV) | 15 ± 8 ng/mL | [9] |

| T1/2 (IV) | 15 ± 3 h | [9] |

| Distribution Volume (Vd) (IV) | 43 ± 17 L | [9] |

| Clearance (Cl) (IV) | 2 ± 1 L/h | [9] |

| AUC0-∞ (IV) | 86 ± 31 h·ng/mL | [9] |

Experimental Protocols

Determination of Annonacin Solubility

The solubility of Annonacin is determined by adding an excess amount of the compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO). The resulting suspension is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered or centrifuged to remove undissolved solid. The concentration of Annonacin in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

In Vivo Pharmacokinetic Study in Rats

The oral bioavailability and pharmacokinetic profile of Annonacin have been investigated in rats.[7][8][9] A typical experimental design is as follows:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Administration:

-

Oral (PO): Annonacin is suspended in a suitable vehicle (e.g., a mixture of Solutol HS 15, ethanol, and water) and administered by oral gavage at a specific dose (e.g., 10 mg/kg).[7][8]

-

Intravenous (IV): Annonacin is dissolved in a vehicle suitable for injection (e.g., a mixture of ethanol, propylene (B89431) glycol, and water) and administered via the tail vein at a specific dose (e.g., 0.5 mg/kg).[9]

-

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 32 hours).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Analysis: The concentration of Annonacin in plasma samples is quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[7][8] An internal standard, such as annonacinone, is used for accurate quantification.[7][8]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, T1/2, Vd, Cl, and AUC. Oral bioavailability (F) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.

Caco-2 Permeability Assay

While specific experimental details for Annonacin in a Caco-2 permeability assay are not extensively published, a general protocol for assessing the intestinal permeability of compounds can be described.[10][11][12][13] This in vitro model uses the human colon adenocarcinoma cell line, Caco-2, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[13]

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-24 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[11]

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[10]

-

Permeability Assay:

-

The test compound (Annonacin) is dissolved in a suitable transport buffer, typically at a concentration of 10 µM.[11]

-

For apical-to-basolateral (A-B) permeability, the compound is added to the apical (donor) chamber, and samples are collected from the basolateral (receiver) chamber at specific time points (e.g., 2 hours).[10][11]

-

For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber.[10]

-

-

Sample Analysis: The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A × C0) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

-

Efflux Ratio: The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.

Signaling Pathways and Mechanisms of Action

Annonacin exerts its biological effects through the modulation of several key signaling pathways.

Inhibition of Mitochondrial Complex I

A primary mechanism of Annonacin's toxicity is its potent inhibition of mitochondrial complex I (NADH: ubiquinone oxidoreductase).[2][3] This inhibition disrupts the electron transport chain, leading to decreased ATP production and increased production of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.[2][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Annonacin - Wikipedia [en.wikipedia.org]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. grokipedia.com [grokipedia.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Method development for quantification of the environmental neurotoxin annonacin in Rat plasma by UPLC-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. enamine.net [enamine.net]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Annonacin, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Natural concentration of Annonacin in soursop fruit

An in-depth analysis of the natural concentration of Annonacin in soursop (Annona muricata) is crucial for researchers, scientists, and drug development professionals. Annonacin, a prominent acetogenin (B2873293), is recognized for its neurotoxic properties and potential therapeutic applications. This technical guide provides a comprehensive overview of Annonacin concentrations in various parts of the soursop fruit, detailed experimental protocols for its extraction and quantification, and a visualization of its neurotoxic signaling pathway.

Quantitative Data on Annonacin Concentration

Annonacin levels in soursop vary significantly depending on the part of the plant, its maturity, and the extraction and quantification methods employed. The following table summarizes the quantitative data from various studies.

| Plant Part | Product/Form | Annonacin Concentration | Reference |

| Fruit Pulp | Average-sized fruit | ~15 mg per fruit | [1][2] |

| Fruit Pulp | Dry Weight (DW) | 0.52 mg/kg | [3] |

| Fruit Pulp | Not specified | 0.07 ± 0.03 mg/g | [4] |

| Commercial Nectar | Canned | 36 mg per can | [1][2] |

| Infusion/Decoction | Cup of tea | 140 µg per cup | [1][2] |

| Young Leaves | Powder | 0.533% by weight | [5] |

| Mature Leaves | Powder | 0.251% by weight | [5] |

| Leaves | Ethanolic Extract | 4.09% by weight | [5] |

| Leaves | Not specified | 242 mg/g (total acetogenins) | [6][7] |

| Seeds | Not specified | 1.67–2.29 mg/g (in Annona species) | [3] |

| Soursop Yogurt | Processed food | 38 ng/g | [8] |

| Soursop Frozen Dessert | Processed food | 15.88 ng/g | [8] |

Experimental Protocols

Accurate quantification of Annonacin is essential for research and development. Below are detailed methodologies for key experiments cited in the literature.

Ultrasound-Assisted Extraction (UAE) of Acetogenins (B1209576) from Soursop

This protocol is based on the methodology for extracting total acetogenins from various parts of the soursop fruit.

Objective: To extract acetogenins efficiently from soursop peel, pulp, seed, and columella using ultrasound.

Materials and Equipment:

-

Soursop fruit parts (peel, pulp, seed, columella), freeze-dried and powdered

-

Ethanol (96%)

-

Ultrasonic processor (e.g., Cole-Parmer CPX 750)

-

Centrifuge

-

Rotary evaporator

-

Spectrophotometer

Procedure:

-

Sample Preparation: Mix 1 gram of the powdered soursop sample with 10 mL of 96% ethanol.

-

Ultrasonication: Subject the mixture to ultrasound-assisted extraction. Optimal conditions can be determined using Response Surface Methodology (RSM), with variables such as sonication amplitude (e.g., 100%), pulse cycle (e.g., 0.55-0.7 s), and extraction time (e.g., 5-15 minutes) being optimized for each fruit part.[3]

-

Centrifugation: After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

-

Solvent Evaporation: Concentrate the supernatant using a rotary evaporator to obtain the crude acetogenin extract.

-

Quantification: Determine the total acetogenin content using a suitable analytical method, such as spectrophotometry with Kedde's reagent or High-Performance Liquid Chromatography (HPLC).[6][7]

High-Performance Liquid Chromatography (HPLC) for Annonacin Quantification

This protocol describes a method for the quantification of Annonacin in soursop extracts.

Objective: To separate and quantify Annonacin from a complex extract.

Materials and Equipment:

-

HPLC system with a Diode Array Detector (DAD)

-

C18 analytical column

-

Mobile Phase A: Acidified water with 0.10% trifluoroacetic acid

-

Mobile Phase B: Acetonitrile

-

Annonacin standard

-

Soursop extract

Procedure:

-

Sample Preparation: Dissolve the dried extract in the mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow rate: 0.5 mL/min

-

Detection Wavelength: 270–320 nm

-

Gradient Program:

-

0–10 min: 10% B

-

10–15 min: 20% B

-

15–20 min: 25% B

-

20–35 min: 35% B

-

35–55 min: 75% B

-

55–57 min: 100% B

-

57–62 min: 65% B

-

62–65 min: 35% B

-

65–70 min: 0% B[9]

-

-

-

Quantification: Create a calibration curve using known concentrations of the Annonacin standard (e.g., 0.5–300 µg/mL).[9] Inject the sample and quantify Annonacin by comparing its peak area to the calibration curve.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to Annonacin.

Neurotoxic Signaling Pathway of Annonacin

Annonacin exerts its neurotoxicity primarily by inhibiting Complex I of the mitochondrial respiratory chain.[1][10] This inhibition leads to a cascade of events resulting in neuronal cell death and the accumulation of tau protein, a hallmark of several neurodegenerative diseases.[11][12]

General Experimental Workflow for Annonacin Analysis

The process of analyzing Annonacin concentration involves several key steps, from sample preparation to final quantification.

References

- 1. Annonacin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ultrasound-Assisted Extraction of Total Acetogenins from the Soursop Fruit by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Annonacin in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]

- 5. manilatimes.net [manilatimes.net]

- 6. Selective Polarity-guided Extraction and Purification of Acetogenins in Annona muricata L. Leaves [ijtech.eng.ui.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. Annonacin, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Double-Edged Sword of Annonaceae: A Technical Guide to the Biological Activity of Annonacin Versus Other Acetogenins

For Immediate Release

This technical guide provides a comprehensive analysis of the biological activities of annonacin (B1665508) and other prominent acetogenins (B1209576), a class of potent polyketides derived from the Annonaceae family of plants. Tailored for researchers, scientists, and drug development professionals, this document delves into the cytotoxic and neurotoxic properties of these compounds, offering a comparative look at their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.

Executive Summary

Annonaceous acetogenins are a diverse group of natural products known for their potent biological effects, primarily stemming from their role as powerful inhibitors of the mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular energy production, leading to apoptosis and making them promising candidates for anticancer therapies. However, this same mechanism underlies their significant neurotoxic potential. Annonacin, a major acetogenin, has been extensively studied for both its antitumor and neurodegenerative effects. This guide provides a comparative analysis of annonacin against other notable acetogenins like squamocin (B1681989), bullatacin (B1665286), and asimicin, highlighting differences in their potency and cellular targets.

Comparative Biological Activity of Acetogenins

The primary mechanism of action for annonaceous acetogenins is the inhibition of the mitochondrial electron transport chain at complex I.[1] This leads to a depletion of intracellular ATP, triggering apoptotic pathways, particularly in cells with high metabolic rates such as cancer cells.[2] While this shared mechanism unites them, the specific potency and cellular effects vary between different acetogenins, largely due to structural differences like the number and position of tetrahydrofuran (B95107) (THF) rings and hydroxyl groups.[3]

Cytotoxicity in Cancer Cell Lines

Annonacin, squamocin, bullatacin, and asimicin have all demonstrated significant cytotoxic activity against a wide range of cancer cell lines. The adjacent bis-THF acetogenins, such as bullatacin and squamocin, are often reported to be more potent than mono-THF acetogenins like annonacin.[3][4] Bullatacin, for instance, has been shown to be 300 times more effective than the chemotherapy drug Taxol in certain leukemia models.[4]

| Acetogenin | Cancer Cell Line | Assay | IC50 / EC50 / ED50 | Citation(s) |

| Annonacin | Endometrial (ECC-1) | MTT | 4.62 µg/mL | [5] |

| Endometrial (HEC-1A) | MTT | 4.75 µg/mL | [5] | |

| Breast (MCF-7) | MTT | 4.52 µg/mL | [5][6] | |

| Bladder (T24) | MTT | ~0.1 µM (induces G1 arrest) | [2] | |

| Squamocin | Breast (MCF-7) | MTT | 10.03 µg/mL | [5][6] |

| Bladder (T24) | MTT | Cytotoxic to S-phase cells | [7][8] | |

| Chronic Myeloid Leukemia (K562) | - | Induces G2/M arrest | [7] | |

| Bullatacin | Lung Carcinoma (A-549) | - | ED50: < 10⁻¹² µg/mL | [9][10] |

| Breast Carcinoma (MCF-7) | - | ED50: < 10⁻¹² µg/mL | [9][10] | |

| Colon Adenocarcinoma (HT-29) | - | ED50: < 10⁻¹² µg/mL | [9][10] | |

| Asimicin | Colon Adenocarcinoma (HT-29) | - | ED50: < 10⁻¹² µg/mL | [10] |

| Lung Carcinoma (A-549) | - | Potent and selective | [11] |

Note: Direct comparison of IC50/EC50 values should be approached with caution due to variations in experimental conditions across different studies.

Neurotoxicity

A significant concern for the therapeutic application of acetogenins is their neurotoxicity. Annonacin has been linked to atypical Parkinsonism and is known to be toxic to neuronal cells.[12] It has been reported to be more toxic than rotenone (B1679576) to mesencephalic neurons.[13]

| Acetogenin | Neuronal Model | Assay | LC50 / LD50 | Citation(s) |

| Annonacin | Primary Rat Cortical Neurons | MTT | 30.07 µg/mL (after 48h) | [13] |

| Crude Pawpaw Extract | Primary Rat Cortical Neurons | MTT | 47.96 µg/mL (after 48h) | [13] |

The neurotoxic effects are also attributed to the inhibition of mitochondrial complex I, leading to energy depletion and neuronal cell death.[12]

Signaling Pathways and Mechanisms of Action

Acetogenins induce cell death through a variety of signaling pathways, primarily converging on apoptosis and cell cycle arrest.

Annonacin-Induced Apoptosis and Cell Cycle Arrest

Annonacin has been shown to induce G1 phase arrest in cancer cells by activating p21.[2] This is followed by apoptosis mediated through the Bax and caspase-3 pathways.[2][14]

Caption: Annonacin-induced apoptosis pathway.

Squamocin-Mediated Cell Death

Squamocin also induces apoptosis through the pro-apoptotic genes Bax and Bad, leading to the cleavage of PARP and activation of caspase-3.[8] It can also arrest the cell cycle at the G1 or G2/M phase depending on the cell type.[7][15] More recently, squamocin has been shown to trigger endoplasmic reticulum stress, leading to the degradation of EZH2 and MYC.[15]

Caption: Squamocin-induced apoptosis pathway.

Bullatacin-Induced Apoptosis

Bullatacin triggers apoptosis via the mitochondrial-dependent pathway.[16] This involves the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential (ΔΨm), the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[16] Interestingly, this pathway appears to be independent of Bcl-2, Bax, and Fas signaling.[16] Bullatacin has also been reported to induce apoptosis by reducing intracellular cAMP and cGMP levels.[17]

References

- 1. Acetogenins from Annonaceae, inhibitors of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selective cytotoxicity of squamocin on T24 bladder cancer cells at the S-phase via a Bax-, Bad-, and caspase-3-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Asimin, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. "Annonacin in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]

- 14. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Annonacin's role in plant defense mechanisms

An in-depth analysis of Annonacin reveals its crucial function as a potent secondary metabolite in the defense mechanisms of Annonaceae plants. This technical guide synthesizes the current understanding of Annonacin's biosynthesis, its mode of action against a range of biological adversaries, and the experimental methodologies used to investigate its properties. While direct evidence linking specific plant signaling pathways to Annonacin production is still an emerging area of research, this paper outlines the established defense signaling cascades likely involved in its regulation.

Core Defensive Function of Annonacin

Annonacin is a member of the Annonaceous acetogenins (B1209576), a class of polyketide-derived fatty acid derivatives found almost exclusively in the Annonaceae family of plants.[1][2] It functions as a powerful natural pesticide, providing the plant with a robust defense against herbivores, insects, nematodes, and microbial pathogens.[3][4][5] Its presence in various plant tissues, including seeds, leaves, bark, and fruit, ensures comprehensive protection throughout the plant's life cycle.[3] The primary defensive action of Annonacin is characterized by its potent insecticidal, antifeedant, and antimicrobial activities.[6][7][8]

Biosynthesis of Annonacin

Annonacin is biosynthesized through a polyketide pathway.[3] This process begins with the assembly of long-chain fatty acids (typically C32–C34) from acetate (B1210297) units, similar to standard fatty acid synthesis.[3] The pathway then involves a series of enzymatic reactions, including elongation, hydroxylation, and cyclization, which ultimately form the molecule's characteristic features: a mono-tetrahydrofuran (THF) ring and an α,β-unsaturated γ-lactone moiety at its terminus.[1][3]

Mechanism of Action

Annonacin's potent bioactivity stems from its function as a powerful inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain of target organisms.[3][6][9] This inhibition disrupts the production of ATP, leading to a severe energy deficit within the cells.[6] The resulting cellular energy failure triggers apoptosis (programmed cell death) or necrosis, ultimately killing the invading pest or pathogen.[3][6] This targeted disruption of a fundamental energy-producing pathway makes Annonacin an effective broad-spectrum biopesticide.[10]

Role of Plant Defense Signaling Pathways

While direct experimental evidence explicitly detailing the regulation of Annonacin biosynthesis is limited, it is widely hypothesized that its production is governed by the canonical plant defense signaling pathways: the Jasmonate (JA) and Salicylic (B10762653) Acid (SA) pathways.

-

Jasmonate (JA) Pathway: The JA pathway is primarily activated in response to chewing insects, herbivory, and necrotrophic pathogens.[1][9] Upon attack, the synthesis of jasmonic acid is triggered, which leads to the degradation of JAZ repressor proteins. This frees up transcription factors like MYC2 to activate the expression of defense genes, including those responsible for producing secondary metabolites like Annonacin.[11][12]

-

Salicylic Acid (SA) Pathway: The SA pathway is typically induced by biotrophic and semi-biotrophic pathogens.[13][14] Pathogen recognition leads to an accumulation of salicylic acid, which activates the master regulator NPR1 (Nonexpressor of Pathogenesis-Related genes). NPR1 then initiates the transcription of a suite of defense-related genes, which likely includes enzymes in the acetogenin (B2873293) biosynthetic pathway.[15]

It is plausible that both pathways can influence Annonacin levels, providing a versatile defense strategy against a wide array of biological threats.

Quantitative Data on Annonacin's Efficacy

The defensive capabilities of Annonacin and related acetogenins have been quantified against various organisms. The following tables summarize key findings from the literature.

Table 1: Antifungal and Nematicidal Activity of Annonaceous Acetogenins

| Compound/Extract | Target Organism | Efficacy Metric | Value | Reference |

|---|---|---|---|---|

| Isolated ACGs | Candida albicans | MIC | 1.29 µg/mL | [3] |

| Isolated ACGs | Candida tropicalis | MIC | 0.05 µg/mL | [3] |

| Annonaceous Acetogenins | Bursaphelenchus xylophilus (Pine Wood Nematode) | LD₅₀ | 0.006 - 0.048 µg/mL | [5][16] |

| Squamocin-G | Meloidogyne incognita (Root-Knot Nematode) | Potent Nematicidal Activity | - |[5] |

Table 2: Insecticidal and Antifeedant Activity of Annonacin

| Compound | Target Organism | Efficacy Metric | Value/Result | Reference |

|---|---|---|---|---|

| Annonacin | Aedes aegypti (Mosquito Larvae) | Mortality | 70% | [8] |

| Annonacin | Oncopeltus fasciatus (Large Milkweed Bug) | Mortality | 23% | [8] |

| Annonacin | Spodoptera frugiperda (Fall Armyworm) | Mortality | 5% - 70% (variable) | [8] |

| Annonacin | Leptinotarsa decemlineata (Colorado Potato Beetle) | Antifeedant Effect (50%) | 0.17 µmol/cm² | [8] |

| Rolliniastatin-2 | Spodoptera frugiperda | Mortality | 100% at 100 µg/g of diet |[17] |

Experimental Protocols

Extraction of Annonacin

A common method for extracting Annonacin from plant material (e.g., Annona muricata seeds or leaves) is Soxhlet extraction, often followed by further purification.

Protocol: Soxhlet Extraction

-

Preparation: Dry the plant material (e.g., leaves, seeds) in an oven at 40-60°C and grind into a fine powder.

-

Loading: Place a known quantity (e.g., 10-20 g) of the powdered material into a cellulose (B213188) thimble.

-

Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then fitted onto a boiling flask containing the extraction solvent (commonly methanol (B129727) or ethanol) and below a condenser.[18][19]

-

Extraction: Heat the solvent to a boil. The solvent vapor travels up the distillation arm, condenses, and drips down into the thimble containing the plant material.

-

Cycling: Once the liquid level in the chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the boiling flask. This process is repeated for several hours (e.g., 3-8 hours) or cycles to ensure exhaustive extraction.[18]

-

Concentration: After extraction, the solvent is evaporated using a rotary evaporator to yield a crude extract rich in acetogenins.

An alternative, more rapid method is Thermosonication-Assisted Extraction (TSAE), which combines ultrasound and heat (e.g., 50°C, 100% sonication amplitude) to improve efficiency.[3][20]

Isolation by Column Chromatography

The crude extract is a complex mixture. Annonacin is typically isolated using open column chromatography.

Protocol: Silica (B1680970) Gel Column Chromatography

-

Column Packing: A glass column is packed with silica gel (e.g., 60 mesh) as the stationary phase, using a slurry method with a non-polar solvent like hexane (B92381).

-

Sample Loading: The crude extract (e.g., 2 g) is dissolved in a minimal amount of solvent and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the packed column.[3]

-

Elution: The separation is achieved by passing a series of mobile phases (eluents) with increasing polarity through the column. A common gradient starts with pure hexane, followed by mixtures of hexane and ethyl acetate with increasing proportions of ethyl acetate (e.g., 9:1, 8:2, ... 0:1), and potentially finishing with more polar solvents like dichloromethane:ethanol (9:1 v/v).[3][4][10]

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: Each fraction is analyzed using Thin Layer Chromatography (TLC) and a visualizing agent (like Kedde reagent, which specifically detects the γ-lactone ring of acetogenins) to identify fractions containing Annonacin.[10][21]

-

Pooling: Fractions containing the pure compound are pooled and the solvent is evaporated to yield isolated Annonacin.

Bioassay for Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like Annonacin.

Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed target cells (e.g., insect cell lines, cancer cells) into a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate under appropriate conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Annonacin in culture medium. Remove the old medium from the cells and add 100 µL of the Annonacin dilutions to the wells. Include control wells with medium only (blank) and cells with solvent only (vehicle control). Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[7][22]

-

Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO, or a detergent solution) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[22][23]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle control after subtracting the blank absorbance. The IC₅₀ (or LC₅₀) value, the concentration of Annonacin that causes 50% inhibition of cell viability, can be determined by plotting viability against the logarithm of the compound concentration.

References

- 1. mdpi.com [mdpi.com]

- 2. Induction of Bioactive Secondary Metabolites in Annona cherimola Mill. (Chirimoya) Seedlings Using Chitosan and Salicylic Acid as Elicitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity [mdpi.com]

- 4. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nematicidal and antifungal activities of annonaceous acetogenins from Annona squamosa against various plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Polarity-guided Extraction and Purification of Acetogenins in Annona muricata L. Leaves [ijtech.eng.ui.ac.id]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholar.ui.ac.id [scholar.ui.ac.id]

- 11. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Salicylic Acid: Biosynthesis and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Insecticidal Activity of Annonaceous Acetogenins and Their Derivatives on Spodoptera frugiperda Smith (Lepidoptera: Noctuidae) [scirp.org]

- 18. Sustainable Extraction of Bioactive Compounds from Annona muricata L. Leaves by Deep Eutectic Solvents (DESs) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. api.fspublishers.org [api.fspublishers.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Annonacin Extraction from Annona muricata Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annonacin (B1665508) is a prominent member of the annonaceous acetogenins (B1209576), a class of polyketides found in the Annonaceae family of plants, including Annona muricata (soursop or graviola). These compounds are of significant interest to the scientific community due to their potent biological activities, particularly their cytotoxicity against various cancer cell lines. Annonacin is a potent inhibitor of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain, which leads to ATP depletion and apoptosis in cancer cells. This document provides detailed protocols for the extraction, fractionation, and quantification of annonacin from Annona muricata leaves, intended for research and drug development purposes.

Materials and Reagents

-

Plant Material: Dried and powdered leaves of Annona muricata.

-

Solvents:

-

Stationary Phase for Chromatography: Silica (B1680970) gel 60 (0.015-0.040 mm)[8]

-

Reagents for Quantification:

-

Cell Culture (for cytotoxicity assays):

-

General Lab Equipment:

Experimental Protocols

Protocol 1: Soxhlet Extraction

This is a classic and widely used method for the exhaustive extraction of phytochemicals.[1]

-

Preparation of Plant Material: Weigh 10 g of dried, powdered Annona muricata leaves and place them into a Soxhlet extraction thimble.[2]

-

Extraction: Place the thimble in a Soxhlet extractor. Add 200 mL of 95% ethanol to the round-bottom flask.[2] Heat the solvent to its boiling point and carry out the extraction for a designated period, typically ranging from 5 to 72 hours.[2][4]

-

Concentration: After extraction, filter the ethanolic extract using Whatman No. 1 filter paper.[7] Concentrate the filtrate using a rotary evaporator at 50°C to obtain a crude extract.[7]

Protocol 2: Maceration

A simple extraction method performed at room temperature.

-

Preparation: Weigh a specific amount of dried and crushed soursop leaves (e.g., 10 kg) and place it in a suitable container for maceration.[9]

-

Extraction: Add a sufficient volume of 96% ethanol (e.g., 80 L) to completely submerge the plant material.[9] Allow the mixture to stand for a specified period (e.g., 3 days), with occasional agitation.[10]

-

Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator to yield the crude extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

A modern and efficient extraction technique that utilizes ultrasonic waves to enhance extraction yield and reduce extraction time.[10][11]

-

Setup: Place a known amount of powdered leaves in an extraction vessel with a chosen solvent (e.g., ethanol).

-

Sonication: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Set the desired parameters, such as sonication amplitude (e.g., 60-80%), pulse-cycle (e.g., 0.7 s), and duration (e.g., 4-4.54 min).[10][12] Maintain a constant temperature (e.g., 25°C).[10]

-

Processing: After sonication, separate the liquid extract from the solid plant material by centrifugation and filtration.[4]

-

Concentration: Concentrate the extract using a rotary evaporator.

Protocol 4: Fractionation and Purification using Column Chromatography

This protocol is for isolating an acetogenin-rich fraction from the crude extract.[5][6]

-

Preparation of Crude Extract: The crude extract obtained from the above methods is the starting material.

-

Liquid-Liquid Partitioning (Optional): To concentrate the acetogenins, the initial alcoholic extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity.[9]

-

Column Chromatography: